3-Methyl-2-(oxetan-3-yloxy)aniline
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Overview
Description
3-Methyl-2-(oxetan-3-yloxy)aniline is an organic compound that features both an aniline and an oxetane moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxetane ring is known for its stability and unique reactivity, while the aniline group is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(oxetan-3-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the aniline moiety.
Reduction: Open-chain alcohols from the oxetane ring.
Substitution: Various substituted aniline or oxetane derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to the unique properties of the oxetane ring, which can enhance the stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(oxetan-3-yloxy)aniline largely depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its aniline and oxetane moieties. The oxetane ring can undergo ring-opening reactions, which can be crucial in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(oxetan-3-yloxy)phenol: Similar structure but with a phenol group instead of an aniline.
3-Methyl-2-(oxetan-3-yloxy)benzaldehyde: Contains an aldehyde group instead of an aniline.
3-Methyl-2-(oxetan-3-yloxy)benzoic acid: Features a carboxylic acid group in place of the aniline.
Uniqueness
3-Methyl-2-(oxetan-3-yloxy)aniline is unique due to the combination of the aniline and oxetane moieties. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds. The presence of the aniline group allows for a wide range of functionalization reactions, while the oxetane ring offers stability and unique reactivity .
Properties
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-9(11)10(7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSRHDUYBYSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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